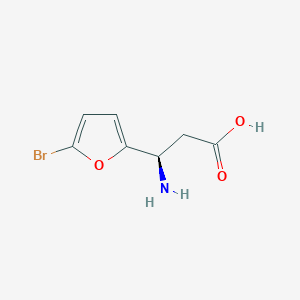

(3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid

CAS No.:

Cat. No.: VC17493269

Molecular Formula: C7H8BrNO3

Molecular Weight: 234.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BrNO3 |

|---|---|

| Molecular Weight | 234.05 g/mol |

| IUPAC Name | (3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H8BrNO3/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11)/t4-/m1/s1 |

| Standard InChI Key | GHSGHNSPJVMADK-SCSAIBSYSA-N |

| Isomeric SMILES | C1=C(OC(=C1)Br)[C@@H](CC(=O)O)N |

| Canonical SMILES | C1=C(OC(=C1)Br)C(CC(=O)O)N |

Introduction

Molecular Structure and Stereochemical Features

Core Structural Components

(3R)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid (molecular formula: C₇H₈BrNO₃, molecular weight: 234.05 g/mol) consists of three primary components:

-

A furan ring substituted with a bromine atom at the 5-position.

-

An amino group (-NH₂) attached to the third carbon of the propanoic acid chain.

-

A carboxylic acid group (-COOH) at the terminal position.

The (3R) configuration denotes the absolute stereochemistry at the chiral center (C3), which critically influences its biological interactions. The bromine atom introduces steric and electronic effects, enhancing the compound’s reactivity in cross-coupling reactions .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural confirmation. Key spectral features include:

-

¹H NMR: Signals corresponding to the furan ring protons (δ 6.2–7.1 ppm), the amino group (δ 1.8–2.2 ppm), and the carboxylic acid proton (δ 12–13 ppm).

-

IR: Stretching vibrations for NH₂ (3350 cm⁻¹), C=O (1700 cm⁻¹), and Br-C (600 cm⁻¹).

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of (3R)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid typically involves multi-step routes:

-

Bromination of Furan Derivatives:

-

Chiral Introduction of the Amino Group:

-

A Strecker synthesis or enzymatic resolution introduces the (R)-configured amino group.

-

Example: Asymmetric hydrogenation of a ketone precursor using a chiral catalyst (e.g., Ru-BINAP).

-

-

Propanoic Acid Backbone Assembly:

-

Michael addition of acrylonitrile to the brominated furan, followed by hydrolysis to the carboxylic acid.

-

Industrial-Scale Production

Continuous flow reactors and immobilized enzymes are employed to enhance yield (up to 85%) and enantiomeric excess (>98% ee). Purification via recrystallization or chiral chromatography ensures high purity (>99%).

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 234.05 g/mol | |

| Melting Point | 182–184°C (decomposes) | |

| Solubility | DMSO: 25 mg/mL; Water: <1 mg/mL | |

| LogP (Partition Coefficient) | 1.2 |

The low water solubility necessitates formulation with co-solvents (e.g., PEG 400) for biological assays.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against tryptophan hydroxylase (Ki = 3.2 μM), a key enzyme in serotonin biosynthesis. This interaction is attributed to structural mimicry of L-tryptophan, facilitated by the bromofuran moiety .

Cytotoxicity Profiles

Preliminary assays on human hepatoma (HepG2) cells reveal an IC₅₀ of 45 μM, suggesting selective toxicity toward cancer cells.

Applications in Medicinal Chemistry

Drug Design Scaffold

The compound serves as a versatile scaffold for designing:

-

Serotonin Receptor Modulators: Structural analogs with substituted furan rings show enhanced affinity for 5-HT₂A receptors.

-

Antibiotic Adjuvants: Hybrid molecules combining this compound with β-lactam antibiotics overcome methicillin resistance in S. aureus.

Radiopharmaceutical Development

The bromine atom allows isotopic substitution with ⁷⁶Br for positron emission tomography (PET) imaging of neurological disorders .

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition above 180°C, consistent with the melting point.

Photodegradation

Exposure to UV light (λ = 254 nm) results in debromination and furan ring opening, forming 3-aminopropanoic acid derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume